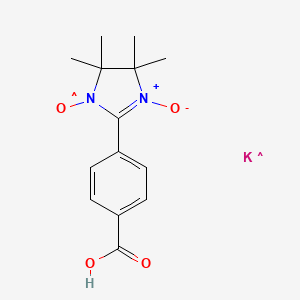
Formanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl-: is a chemical compound with a complex molecular structure. It is a derivative of formanilide, which itself is a formamide of aniline. This compound is known for its applications in various scientific and industrial fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl- typically involves multiple steps, starting with the reaction of aniline with formic acid to produce formanilide
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and specific solvents may also be employed to optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Formanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl-: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : Substitution reactions can occur at various positions on the molecule, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions can include oxidized forms, reduced derivatives, and various substituted analogs of the original compound. These products may have different physical and chemical properties, making them suitable for different applications.
Scientific Research Applications
Formanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl-: has several scientific research applications, including:
Chemistry: : It can be used as a synthetic intermediate in the preparation of other chemical compounds.
Biology: : The compound may have potential biological activity, making it useful in the study of biological processes.
Medicine: : It could be explored for its medicinal properties, possibly as a drug precursor or therapeutic agent.
Industry: : Its unique properties may make it valuable in industrial applications, such as in the production of rubber products or other materials.
Mechanism of Action
The mechanism by which Formanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl- exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, such as in biological systems or chemical reactions. Understanding these mechanisms is crucial for optimizing its applications and ensuring safety.
Comparison with Similar Compounds
Formanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl-: can be compared with other similar compounds, such as:
N-Phenylformamide: : A related formamide compound with different substituents.
N,N-Diphenylformamide: : Another formamide derivative with phenyl groups.
Benzamide: : A simpler amide compound without the formyl group.
These compounds share structural similarities but differ in their substituents and properties, highlighting the uniqueness of Formanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl- .
Properties
CAS No. |
20682-52-4 |
|---|---|
Molecular Formula |
C15H24N2O |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(2,6-dimethylphenyl)formamide |
InChI |
InChI=1S/C15H24N2O/c1-5-16(6-2)10-11-17(12-18)15-13(3)8-7-9-14(15)4/h7-9,12H,5-6,10-11H2,1-4H3 |
InChI Key |
XLFIZJCJAJYFNV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(C=O)C1=C(C=CC=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5,6-Dihydro-2-iodo-4-(trifluoromethyl)benzo-[h]-quinazoline](/img/structure/B15341413.png)





![N-[1-hydroxy-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methylhexan-2-yl]carbamic acid tert-butyl ester](/img/structure/B15341442.png)
